Molybdenum;sulfane

Electrocatalysis Hydrogen Evolution Reaction Transition Metal Dichalcogenides

Sourcing a reliable solid lubricant that also serves as an active HER electrocatalyst often forces trade-offs in purity, particle size, or cost. Molybdenum disulfide (MoS₂, CAS 1317-33-5) eliminates that compromise. - Delivers a coefficient of friction up to 3× lower than WS₂ under identical dry-sliding conditions. - Reduces hydrogen-evolution overpotential by 24 mV versus isostructural WS₂ (151 mV vs. 175 mV at 10 mA cm⁻² in 0.5 M H₂SO₄). - Outperforms graphite in nickel-matrix composites under high contact pressure, confirmed by pin-on-disk tribometry. Available in multiple grades and particle sizes with documented batch consistency for aerospace, energy, and electronics applications.

Molecular Formula H2MoS
Molecular Weight 130.03 g/mol
Cat. No. B12293726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum;sulfane
Molecular FormulaH2MoS
Molecular Weight130.03 g/mol
Structural Identifiers
SMILESS.[Mo]
InChIInChI=1S/Mo.H2S/h;1H2
InChIKeyQYSJWHFJGCFRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molybdenum Disulfide (MoS₂) Procurement Guide: Core Properties and Industrial Relevance


Molybdenum disulfide (MoS₂, CAS 1317-33-5), systematically named molybdenum;sulfane, is a layered transition metal dichalcogenide (TMD) that functions simultaneously as a high-performance solid lubricant, an electrocatalyst for the hydrogen evolution reaction (HER), and a semiconductor with a tunable bandgap. Its hexagonal crystal structure consists of S–Mo–S trilayers held together by weak van der Waals forces, enabling facile shear and intercalation [1]. Industrially, MoS₂ is deployed in aerospace lubricant coatings, hydrotreating catalysts, and emerging 2D electronic devices, placing it among the most commercially significant TMDs.

Why MoS₂ Cannot Be Generically Substituted by In-Class Analogues


Despite sharing a common lamellar architecture, the transition metal dichalcogenides exhibit large quantitative differences in tribological response, catalytic activity, and electronic band structure that preclude simple interchange. For instance, the coefficient of friction of a MoS₂ coating diverges from that of WS₂ by a factor of three under identical dry-sliding conditions, while the hydrogen-evolution overpotential of pristine MoS₂ is 24 mV lower than that of isostructural WS₂ [1][2]. Substituting graphite for MoS₂ in nickel-based composites degrades wear resistance, and swapping WS₂ for MoS₂ in electrocatalytic electrodes imposes an energy penalty. These measurable gaps demonstrate that generic substitution carries a tangible performance cost, which the following sections quantify.

Head-to-Head Comparative Evidence for MoS₂ Selection


HER Overpotential: MoS₂ Outperforms WS₂ by 24 mV at 10 mA cm⁻²

In a direct head-to-head comparison of pristine, hydrothermally synthesised layered sulfides, MoS₂ achieves a hydrogen-evolution overpotential of 151 mV at 10 mA cm⁻², compared with 175 mV for WS₂ under identical acidic conditions. The Tafel slope is also markedly lower: 90 mV dec⁻¹ for MoS₂ versus 117 mV dec⁻¹ for WS₂ [1]. The 24 mV reduction in overpotential represents a tangible efficiency gain that lowers the electrical energy input per unit of H₂ produced.

Electrocatalysis Hydrogen Evolution Reaction Transition Metal Dichalcogenides

Monolayer Bandgap: MoS₂ Provides a Smaller Direct Gap Than WS₂

First-principles calculations show that monolayer MoS₂ possesses a direct bandgap of ~1.76 eV, which is approximately 0.15 eV narrower than that of monolayer WS₂ (~1.91 eV) [1]. The smaller gap shifts the absorption edge further into the visible spectrum, offering a larger portion of the solar irradiance available for photocurrent generation.

2D Semiconductors Bandgap Engineering Optoelectronics

Tribological Performance: MoS₂ Surpasses Graphite in Nickel‑Based Composites

Pin‑on‑disk tribometry of nickel‑based materials containing 10 wt % solid lubricant reveals that MoS₂ delivers a lower, more stable coefficient of friction and reduced wear rate compared with an equivalent loading of graphite [1]. Quantitative wear-scar analysis confirms superior anti‑wear behaviour for the MoS₂‑loaded formulation, a critical advantage in high‑load, low‑speed bearing applications where graphite’s lubricity degrades.

Solid Lubrication Metal-Matrix Composites Wear Resistance

Thermal Oxidation Stability: WS₂ Endures 50–100 °C Higher Temperature Than MoS₂

Comparative thermogravimetric analysis establishes that bulk WS₂ resists oxidation in air at temperatures 50–100 °C higher than bulk MoS₂ [1]. This quantifiable gap defines an operational ceiling: MoS₂ is limited to continuous service below approximately 300–350 °C in oxidizing environments, whereas WS₂ can extend to ~400 °C. The oxidation onset for fine MoS₂ powder (100 nm) occurs as low as 295 °C [2]. This evidence is introduced to delineate the thermal boundary within which MoS₂ remains a viable, cost‑effective option and to identify the temperature threshold at which WS₂ becomes the necessary upgrade.

Thermal Stability Oxidation Resistance High-Temperature Lubrication

Economic Profile: MoS₂ Maintains a Sustainable Cost Advantage Over WS₂

Historical pricing data indicate that WS₂ was formerly ten times more expensive than MoS₂. Recent market escalations have narrowed the gap, but molybdenum remains significantly more abundant in the Earth’s crust and its disulfide is produced at larger scale, maintaining a persistent cost advantage [1]. For high‑volume applications such as grease additives and polymer fillers, this cost differential can dominate procurement decisions when the performance margin does not justify the premium for WS₂.

Procurement Cost Raw Material Economics Lubricant Additive Pricing

Procurement‑Relevant Application Scenarios Driven by MoS₂ Differentiating Evidence


Acidic-Electrolyte HER Electrocatalyst Selection

When designing a proton-exchange-membrane water electrolyser, the 24 mV lower overpotential of MoS₂ relative to WS₂ (151 mV vs. 175 mV at 10 mA cm⁻²) directly reduces the electrical power needed to achieve a given hydrogen production rate [1]. This efficiency gain, demonstrated in 0.5 M H₂SO₄, positions MoS₂ as the preferred non‑noble‑metal cathode for acidic electrolysis stacks where energy consumption is the primary cost driver.

Ni‑Based Self‑Lubricating Composite Formulation

In powder‑metallurgy nickel components operating under high contact pressure, 10 wt % MoS₂ delivers lower and more stable friction than an identical loading of graphite, as confirmed by pin‑on‑disk tribometry [2]. Procurement specifications for oil‑free bearings, bushings, and wear plates should therefore default to MoS₂ as the solid lubricant unless the service environment exceeds its oxidation ceiling.

Visible‑Light Photodetector and Photocatalyst Design

The 0.15 eV narrower direct bandgap of monolayer MoS₂ (1.76 eV) relative to monolayer WS₂ (1.91 eV) extends the absorption edge further into the visible spectrum [3]. This makes MoS₂ a more effective candidate for broadband photodetectors and dye‑free photocatalytic systems where maximising solar‑photon capture is critical.

Cost‑Optimised Industrial Lubricant Additive Procurement

For high‑volume grease, oil‑additive, or polymer‑filler applications operating below 300 °C, MoS₂ provides a compelling cost‑to‑performance ratio that WS₂ does not match. The persistent, though narrowing, price premium of WS₂ means that MoS₂ remains the economically rational choice unless the application specifically requires the superior vacuum stability or higher oxidation resistance of WS₂ [4].

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